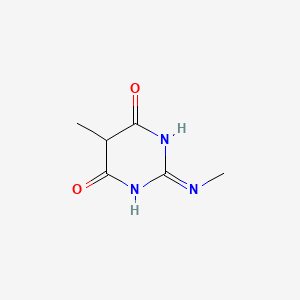
5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyluracil with methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyluracil: A precursor in the synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione.
2-Methylamino-4,6-dioxypyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Actividad Biológica
5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C7H10N4O2
- Molecular Weight : 170.18 g/mol
- CAS Number : 1823901-77-4
Research indicates that this compound exhibits several mechanisms of action:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is attributed to its ability to induce apoptosis and cell cycle arrest at the S phase.
- A notable study reported an IC50 value of 0.09 µM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .
- Antioxidant Properties :
- Anti-Alzheimer's Potential :
Comparative Biological Activity Table
Case Studies and Research Findings
- Anticancer Research :
- Neuroprotective Studies :
- Oxidative Stress Studies :
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-methyl-2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h3H,1-2H3,(H2,7,8,9,10,11) |
Clave InChI |
OWAUAAXYWLXEMW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(=NC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















